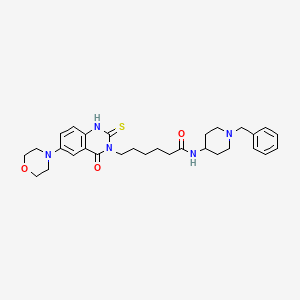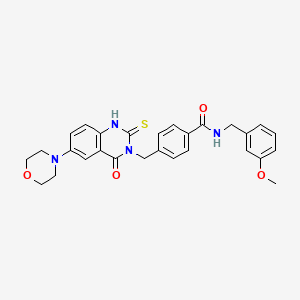![molecular formula C24H23ClN4 B11211670 7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11211670.png)
7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 3-chloro-4-methylphenyl group, a phenyl group, and a piperidin-1-yl group. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
The synthesis of 7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and reduce production costs. This includes the use of efficient catalysts, solvent systems, and reaction parameters to scale up the synthesis process.
Analyse Des Réactions Chimiques
7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-tubercular activity. It is evaluated for its efficacy against various pathogens and its potential as a lead compound for drug development.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It is used in studies to investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological targets.
Mécanisme D'action
The mechanism of action of 7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets in biological systems. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules. Studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine exhibits unique properties that make it distinct:
Structural Analogues: Compounds such as indazole derivatives and other pyrimidine-based molecules share some structural similarities but differ in their specific substituents and functional groups.
Chemical Reactivity: The presence of the 3-chloro-4-methylphenyl group and piperidin-1-yl group influences the chemical reactivity and stability of the compound, distinguishing it from other related molecules.
Propriétés
Formule moléculaire |
C24H23ClN4 |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
7-(3-chloro-4-methylphenyl)-5-phenyl-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H23ClN4/c1-17-10-11-19(14-21(17)25)29-15-20(18-8-4-2-5-9-18)22-23(26-16-27-24(22)29)28-12-6-3-7-13-28/h2,4-5,8-11,14-16H,3,6-7,12-13H2,1H3 |
Clé InChI |
FYHXAOCDEOPZKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCCCC4)C5=CC=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3,4-Dimethylphenyl)(methyl)sulfamoyl]-4-oxo-N,N-dipropyl-1,4-dihydroquinoline-3-carboxamide](/img/structure/B11211591.png)
![3-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11211614.png)
![N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211625.png)
![N-[2-(4-chlorophenyl)ethyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11211630.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11211651.png)

![N-ethyl-N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211659.png)

![N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B11211666.png)
![N-(2-ethoxyphenyl)-2-{[(3-methylthiophen-2-yl)methyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11211671.png)
![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B11211675.png)
![Butyl 4-({1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)benzoate](/img/structure/B11211684.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11211692.png)
